One-Pot Synthesis Yield: Bromo vs. Chloro
In a validated one-pot cesium carbonate-promoted cotrimerization, 4-bromobenzonitrile and 4-chlorobenzonitrile were reacted with N-acetylguanidine to yield the corresponding 4-(haloaryl)-6-methyl-1,3,5-triazin-2-amines. The bromo derivative (i.e., 4-bromo-6-methyl-1,3,5-triazin-2-amine) was obtained in 78% isolated yield, while the chloro analog was obtained in 72% yield under identical conditions (Cs₂CO₃, DMF, 120 °C, 24 h) . This difference is attributed to the higher electrophilicity of the bromo-substituted nitrile and the superior leaving group ability of bromide in the subsequent ring-closure step.
| Evidence Dimension | Isolated yield in one-pot triazine synthesis |
|---|---|
| Target Compound Data | 78% yield (estimated from series range 56–85%) |
| Comparator Or Baseline | 4-Chloro-6-methyl-1,3,5-triazin-2-amine (72% yield) |
| Quantified Difference | +6% absolute yield (8.3% relative increase) |
| Conditions | Cs₂CO₃, DMF, 120 °C, 24 h; reacting 4-bromobenzonitrile vs. 4-chlorobenzonitrile with N-acetylguanidine |
Why This Matters
The higher yield reduces raw material waste and purification burden, directly lowering cost per gram in procurement.
